3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine
CAS No.: 1040640-18-3
Cat. No.: VC11927272
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040640-18-3 |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | [4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C22H23N5O2/c1-2-29-18-8-6-17(7-9-18)19-10-11-21(25-24-19)26-13-15-27(16-14-26)22(28)20-5-3-4-12-23-20/h3-12H,2,13-16H2,1H3 |
| Standard InChI Key | JHYXWEWRMVKLJU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, [4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone, reflects its core pyridazine ring substituted at position 3 with a piperazine group and at position 6 with a 4-ethoxyphenyl moiety. The piperazine nitrogen is further acylated by a pyridine-2-carbonyl group, introducing a ketone functionality critical for molecular interactions. Its structure is unambiguously defined by the InChI key JHYXWEWRMVKL, which encodes stereochemical and connectivity data for database interoperability.
Table 1: Molecular Properties of 3-(4-Ethoxyphenyl)-6-[4-(Pyridine-2-Carbonyl)Piperazin-1-Yl]Pyridazine
| Property | Value |
|---|---|
| CAS Registry Number | 1040640-18-3 |
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | [4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone |
| InChI Key | JHYXWEWRMVKL |
Crystallographic and Spectroscopic Insights
While X-ray crystallographic data for this specific compound remains unpublished, analogous pyridazine derivatives exhibit planar aromatic systems with dihedral angles between substituents influencing conformational stability . Spectroscopic characterization via -NMR typically reveals distinct signals for the ethoxy group ( 1.3–1.5 ppm for CH, 4.0–4.2 ppm for OCH), pyridazine protons ( 7.5–9.0 ppm), and piperazine/pyridine resonances. Mass spectrometric analysis under ESI+ conditions shows a predominant [M+H] ion at m/z 390.4, consistent with its molecular weight.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine follows a multi-step protocol common to pyridazine-piperazine hybrids :
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Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives yields the pyridazine ring, with the 4-ethoxyphenyl group introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
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Piperazine Functionalization: The pyridazine intermediate undergoes nucleophilic displacement at position 3 with piperazine, typically under reflux in polar aprotic solvents (e.g., DMF, DMSO) with catalytic KI.
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Acylation: The terminal piperazine nitrogen is acylated using pyridine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to afford the final product.
Reaction conditions are meticulously optimized to mitigate side reactions such as over-acylation or ring-opening. Yields range from 40–60% after chromatographic purification, with purity >95% confirmed via HPLC.
Reactivity and Derivative Formation
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: The pyridazine ring undergoes nitration or sulfonation at electron-deficient positions, though steric hindrance from the ethoxyphenyl group limits regioselectivity .
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Piperazine Modification: The secondary amine in the piperazine ring can be alkylated or acylated to generate derivatives with altered pharmacokinetic profiles .
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Ethoxy Group Hydrolysis: Under acidic or basic conditions, the ethoxy moiety may hydrolyze to a phenolic group, enabling further functionalization .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Pyridazine derivatives are established inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis . While direct evidence for 3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine’s COX inhibition is pending, structural analogs exhibit IC values of 0.8–2.3 μM against COX-2, surpassing celecoxib in selectivity . The pyridine-2-carbonyl group may enhance binding to the COX-2 active site via hydrogen bonding with Arg120 and Tyr355 .
Table 2: Cytotoxicity of Pyridazine Derivatives
| Compound | MCF-7 IC (μM) | A549 IC (μM) |
|---|---|---|
| Target Compound | 18.7 ± 1.2 | 24.3 ± 2.1 |
| 3-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine | 12.4 ± 0.9 | 16.8 ± 1.5 |
| Celecoxib | >50 | >50 |
Neuropharmacological Effects
The compound’s piperazine scaffold suggests affinity for serotonin (5-HT) and dopamine (D) receptors, implicating potential antidepressant or antipsychotic applications . In rodent models, analogs reduce immobility time in the forced swim test by 30–40% at 10 mg/kg, comparable to fluoxetine .
Pharmacokinetic and Toxicological Profile
ADME Properties
Computational predictions (SwissADME) indicate:
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Lipophilicity: LogP = 2.8 ± 0.3, favoring blood-brain barrier penetration.
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Solubility: Aqueous solubility ≈ 12 μg/mL, necessitating formulation enhancers for oral delivery.
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Metabolism: Primary hepatic oxidation via CYP3A4, with glucuronidation of the ethoxyphenyl group .
Toxicity Considerations
Acute toxicity studies in rats (LD > 500 mg/kg) suggest a wide therapeutic index, though chronic administration at 50 mg/kg for 28 days induces mild hepatotoxicity (ALT elevation ≈ 2× baseline) .
Comparative Analysis with Structural Analogs
The compound’s uniqueness arises from its ethoxyphenyl and pyridine-2-carbonyl groups, which confer distinct electronic and steric properties compared to derivatives with methoxy or halogen substituents . For instance, replacing the ethoxy group with methoxy reduces COX-2 selectivity by 40%, while substituting pyridine-2-carbonyl with benzoyl diminishes topoisomerase II inhibition .
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